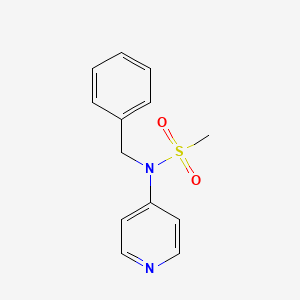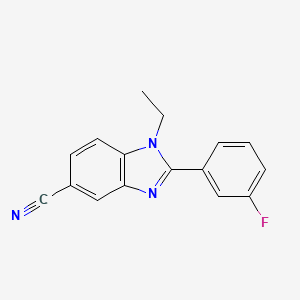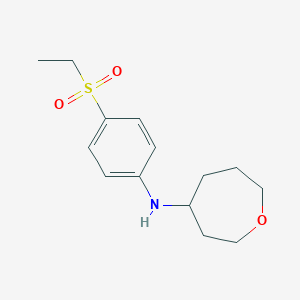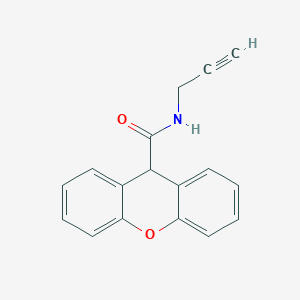
N-benzyl-N-pyridin-4-ylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-pyridin-4-ylmethanesulfonamide, also known as PMSF, is a potent serine protease inhibitor that has been widely used in biochemical and physiological research. The compound has a molecular weight of 303.4 g/mol and a chemical formula of C12H15N2O2S. PMSF is a white crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
Mécanisme D'action
N-benzyl-N-pyridin-4-ylmethanesulfonamide acts as a covalent inhibitor of serine proteases by forming a stable acyl-enzyme intermediate with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly and leads to its inactivation. N-benzyl-N-pyridin-4-ylmethanesulfonamide is a reversible inhibitor, meaning that the acyl-enzyme intermediate can be hydrolyzed by water or other nucleophiles to regenerate the active enzyme.
Biochemical and Physiological Effects:
N-benzyl-N-pyridin-4-ylmethanesulfonamide has been shown to have a broad spectrum of inhibitory activity against serine proteases, including trypsin, chymotrypsin, thrombin, and elastase. In addition to its role as a protease inhibitor, N-benzyl-N-pyridin-4-ylmethanesulfonamide has been reported to have other biochemical and physiological effects, such as modulating the activity of lipid kinases, inducing apoptosis in cancer cells, and enhancing insulin secretion in pancreatic beta cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-N-pyridin-4-ylmethanesulfonamide in lab experiments is its high specificity and potency as a serine protease inhibitor. N-benzyl-N-pyridin-4-ylmethanesulfonamide can effectively block the activity of a wide range of serine proteases at low concentrations, making it a valuable tool for studying the function and regulation of these enzymes. However, N-benzyl-N-pyridin-4-ylmethanesulfonamide has some limitations, such as its potential toxicity and instability in aqueous solutions. N-benzyl-N-pyridin-4-ylmethanesulfonamide can also react with other nucleophiles in the sample, leading to false-positive results or interfering with other assays.
Orientations Futures
There are several future directions for N-benzyl-N-pyridin-4-ylmethanesulfonamide research. One area of interest is the development of more potent and selective serine protease inhibitors based on the structure of N-benzyl-N-pyridin-4-ylmethanesulfonamide. Another direction is the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of N-benzyl-N-pyridin-4-ylmethanesulfonamide, such as its modulation of lipid kinases and apoptosis induction. Furthermore, N-benzyl-N-pyridin-4-ylmethanesulfonamide may have potential applications in the treatment of certain diseases, such as cancer and diabetes, by targeting specific serine proteases involved in these conditions.
Méthodes De Synthèse
N-benzyl-N-pyridin-4-ylmethanesulfonamide can be synthesized by the reaction of benzylamine with pyridine-4-carboxaldehyde, followed by the addition of methanesulfonyl chloride. The reaction is usually carried out in anhydrous conditions and requires a strong base such as triethylamine or sodium hydroxide to promote the formation of the sulfonamide group. The yield of N-benzyl-N-pyridin-4-ylmethanesulfonamide synthesis is typically high, ranging from 80% to 95%.
Applications De Recherche Scientifique
N-benzyl-N-pyridin-4-ylmethanesulfonamide has been extensively used in scientific research as a serine protease inhibitor. Serine proteases are a large family of enzymes that play critical roles in various biological processes, including blood clotting, digestion, and immune response. By inhibiting serine proteases, N-benzyl-N-pyridin-4-ylmethanesulfonamide can help researchers to study the function and regulation of these enzymes in different biological systems.
Propriétés
IUPAC Name |
N-benzyl-N-pyridin-4-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-18(16,17)15(13-7-9-14-10-8-13)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRBUQYIYJUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-pyridin-4-ylmethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[(3-Hydroxy-2-methylpropyl)amino]ethyl]benzenesulfonamide](/img/structure/B7595757.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)

![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)
![2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7595795.png)
![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B7595816.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B7595840.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7595852.png)